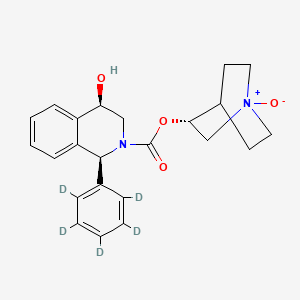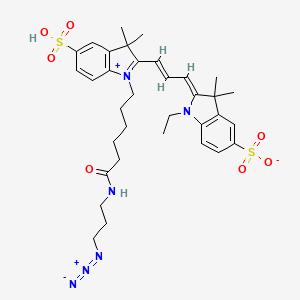
2-((1E,3E)-3-(1-(6-((3-azidopropyl)amino)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy3-N3, also known as Cyanine 3-azide, is a fluorescent dye derived from the Cyanine 3 (Cy3) fluorophore. This compound is characterized by the presence of an azide group (-N3), which imparts unique chemical reactivity. Cy3-N3 is widely used in various scientific fields due to its high fluorescence quantum yield, excellent photostability, and ability to undergo click chemistry reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-N3 typically involves the modification of the Cyanine 3 fluorophore to introduce the azide group. One common method is the reaction of Cyanine 3 with sodium azide under appropriate conditions to form Cy3-N3. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Cy3-N3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesized Cy3-N3 is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity .
化学反应分析
Types of Reactions
Cy3-N3 primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making Cy3-N3 a valuable tool for bioconjugation and labeling applications .
Common Reagents and Conditions
CuAAC Reaction: This reaction involves the use of copper(I) catalysts, such as copper sulfate and sodium ascorbate, in the presence of an alkyne-containing molecule.
SPAAC Reaction: This reaction does not require a catalyst and involves the reaction of Cy3-N3 with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Major Products
The major products of these reactions are Cy3-labeled biomolecules, such as proteins, nucleic acids, and other macromolecules. These labeled compounds are used for various applications, including imaging, tracking, and studying molecular interactions .
科学研究应用
Cy3-N3 has a wide range of applications in scientific research:
Biochemistry and Molecular Biology: Cy3-N3 is used to label proteins and nucleic acids, enabling the study of their localization, interactions, and dynamics within cells.
Medical Research: Cy3-N3 is used in diagnostic assays and imaging techniques to detect and quantify biomolecules associated with diseases.
Industrial Applications: The dye is used in the development of biosensors and diagnostic kits for detecting various analytes, including pathogens and environmental pollutants.
作用机制
The mechanism of action of Cy3-N3 involves its ability to undergo click chemistry reactions with specific functional groups on biomolecules. The azide group of Cy3-N3 reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The labeled biomolecules can then be detected and quantified using fluorescence-based techniques .
相似化合物的比较
Cy3-N3 is part of the Cyanine dye family, which includes other compounds such as Cy3, Cy5, and Cy7. These dyes share similar fluorescence properties but differ in their excitation and emission wavelengths:
Cy3-N3 is unique due to the presence of the azide group, which allows it to participate in click chemistry reactions. This feature distinguishes it from other Cyanine dyes and makes it particularly useful for bioconjugation and labeling applications .
Conclusion
Cy3-N3 is a versatile and valuable compound in scientific research, offering unique chemical reactivity and excellent fluorescence properties. Its ability to undergo click chemistry reactions makes it an essential tool for labeling and studying biomolecules in various fields, including biochemistry, cell biology, and medical research.
属性
分子式 |
C34H44N6O7S2 |
|---|---|
分子量 |
712.9 g/mol |
IUPAC 名称 |
(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C34H44N6O7S2/c1-6-39-28-17-15-24(48(42,43)44)22-26(28)33(2,3)30(39)12-10-13-31-34(4,5)27-23-25(49(45,46)47)16-18-29(27)40(31)21-9-7-8-14-32(41)36-19-11-20-37-38-35/h10,12-13,15-18,22-23H,6-9,11,14,19-21H2,1-5H3,(H2-,36,41,42,43,44,45,46,47) |
InChI 键 |
QZHNJGITBNPVKI-UHFFFAOYSA-N |
手性 SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C |
规范 SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




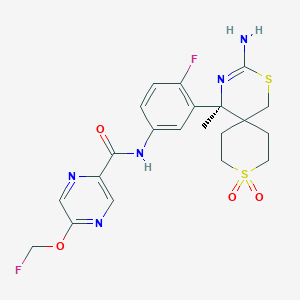

![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
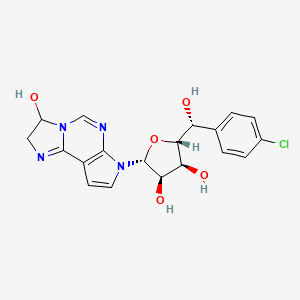

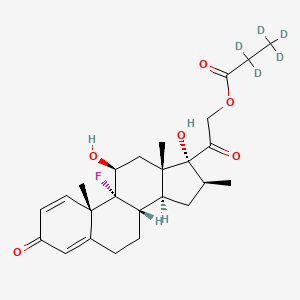
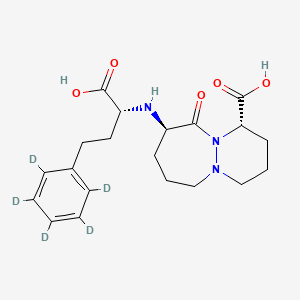
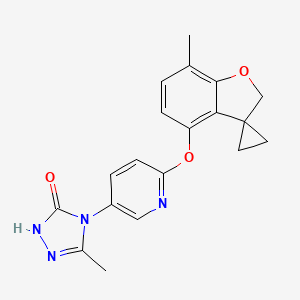

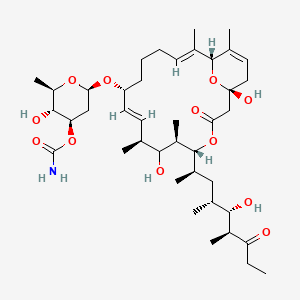
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
